MAO-A Binding Affinity: Differentiation from 4-Substituted Analogs and MAO-B-Selective Congeners
The target compound binds MAO-A with a Ki of 1.41 µM (1,410 nM), measured via displacement of [³H]-Ro 41-1049 in rat cerebral cortex [1]. This represents a moderate-affinity MAO-A ligand. In contrast, the broader 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series reported by Shetnev et al. exhibits potent and selective MAO-B inhibition, with the most potent congener achieving an IC₅₀ of 0.0027 µM against MAO-B [2]. The 4-amino substitution on the benzenesulfonamide ring of the target compound appears to shift selectivity away from MAO-B (the dominant target in the Shetnev series) toward MAO-A engagement, representing a differentiated pharmacological profile within the same chemotype.
| Evidence Dimension | MAO-A binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.41 µM (1,410 nM) for MAO-A |
| Comparator Or Baseline | Most potent MAO-B inhibitor from Shetnev et al. series: IC₅₀ = 0.0027 µM (2.7 nM) for MAO-B; typical 4-benzenesulfonamide congeners in series are MAO-B-selective with IC₅₀ values in the low nanomolar range. |
| Quantified Difference | Target compound is a moderate-affinity MAO-A ligand (~1.4 µM), whereas the comparator series achieves sub-nanomolar MAO-B inhibition. This represents a >500-fold difference in target preference (MAO-A vs. MAO-B) at the enzyme isoform level. |
| Conditions | Target compound: displacement of [³H]-Ro 41-1049 from MAO-A in rat cerebral cortex. Comparator series: recombinant human MAO-B, fluorometric assay. |
Why This Matters
For researchers requiring a tool compound with balanced MAO-A/MAO-B polypharmacology or a starting scaffold for MAO-A-directed optimization, the 4-amino derivative offers a distinct selectivity starting point compared to the highly MAO-B-selective 4-unsubstituted or 4-halogenated analogs in the same series.
- [1] BindingDB Entry BDBM50386546 (CHEMBL449920). Affinity Data: Ki = 1.41E+3 nM for MAO-A (rat cerebral cortex). Curated by ChEMBL. View Source
- [2] Shetnev A, Petzer A, Petzer JP, Shlenev R, Efimova J. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. Bioorg Med Chem Lett. 2019;29(21):126677. View Source
